Bms 345541

Description

Properties

IUPAC Name |

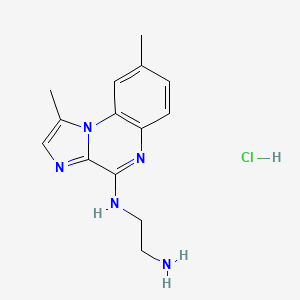

N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5.ClH/c1-9-3-4-11-12(7-9)19-10(2)8-17-14(19)13(18-11)16-6-5-15;/h3-4,7-8H,5-6,15H2,1-2H3,(H,16,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIDKPVLYXNLFGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C3=NC=C(N23)C)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70203243 | |

| Record name | BMS 345541 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445430-59-1, 547757-23-3 | |

| Record name | 1,2-Ethanediamine, N1-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=445430-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BMS 345541 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0547757233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS 345541 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BMS-345541 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXU277OCN5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

BMS-345541: A Deep Dive into its Mechanism of Action as a Selective IKK Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-345541 is a potent and highly selective, cell-permeable inhibitor of the IκB kinase (IKK) complex, a critical node in the nuclear factor-κB (NF-κB) signaling pathway.[1][2] This pathway plays a pivotal role in regulating inflammatory responses, cell proliferation, and apoptosis. Dysregulation of the NF-κB pathway is implicated in a multitude of diseases, including chronic inflammatory conditions and various cancers.[3] BMS-345541 has emerged as a valuable pharmacological tool for elucidating the intricate functions of the IKK/NF-κB axis and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the mechanism of action of BMS-345541, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Core Mechanism: Allosteric Inhibition of IκB Kinase

BMS-345541 exerts its inhibitory effect through a unique allosteric mechanism, binding to a site on the IKK catalytic subunits distinct from the ATP-binding pocket.[2][4] This mode of inhibition confers a high degree of selectivity for the IKK complex over other kinases. The IKK complex is composed of two catalytic subunits, IKK-1 (IKKα) and IKK-2 (IKKβ), and a regulatory subunit, NEMO (IKKγ). BMS-345541 exhibits a preferential inhibition of IKK-2, which is the predominant kinase responsible for the phosphorylation of the inhibitor of κB (IκB) proteins in the canonical NF-κB pathway.[1][2]

Upon stimulation by various signals, such as pro-inflammatory cytokines like TNFα or IL-1β, the IKK complex becomes activated. Activated IKK-2 then phosphorylates IκBα at specific serine residues (Ser32 and Ser36).[2] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB heterodimer (typically p50/p65), allowing its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of a wide array of pro-inflammatory and pro-survival genes, including cytokines, chemokines, and anti-apoptotic proteins.[2]

BMS-345541, by binding to an allosteric site on IKK-2, induces a conformational change that prevents the kinase from effectively phosphorylating its substrate, IκBα. This blockade of IκBα phosphorylation prevents its degradation and consequently sequesters NF-κB in the cytoplasm, thereby inhibiting the downstream transcriptional activation of NF-κB target genes.

Quantitative Data on BMS-345541 Activity

The inhibitory potency and selectivity of BMS-345541 have been extensively characterized through various in vitro and cellular assays.

In Vitro Kinase Inhibition

| Target | IC50 (µM) | Reference |

| IKK-2 (IKKβ) | 0.3 | [1][2] |

| IKK-1 (IKKα) | 4.0 | [1][2] |

IC50: Half-maximal inhibitory concentration.

BMS-345541 demonstrates a greater than 10-fold selectivity for IKK-2 over IKK-1.[2] Importantly, it shows no significant inhibition against a panel of 15 other kinases at concentrations up to 100 µM, highlighting its high selectivity.[2]

Cellular Activity

| Cell Line | Assay | Stimulus | IC50 (µM) | Reference |

| THP-1 | IκBα Phosphorylation | TNFα | 4.0 | [2] |

| THP-1 | TNFα Production | LPS | 1-5 | [2] |

| THP-1 | IL-1β Production | LPS | 1-5 | [2] |

| THP-1 | IL-6 Production | LPS | 1-5 | [2] |

| THP-1 | IL-8 Production | LPS | 1-5 | [2] |

| SK-MEL-5 (Melanoma) | Cell Proliferation | - | ~10 | [3] |

| A375 (Melanoma) | Cell Proliferation | - | ~10 | [3] |

| Hs 294T (Melanoma) | Cell Proliferation | - | ~10 | [3] |

LPS: Lipopolysaccharide.

In Vivo Efficacy

| Animal Model | Disease | Dosing | Effect | Reference |

| Mouse | Collagen-Induced Arthritis | 10-100 mg/kg, p.o. | Dose-dependent reduction in disease incidence and severity. | [1] |

| Mouse | LPS-induced TNFα production | 3-100 mg/kg, p.o. | Dose-dependent inhibition of serum TNFα. | [2] |

| Mouse | Melanoma Xenograft (SK-MEL-5) | 75 mg/kg, p.o. | 86% tumor growth inhibition. | [3] |

| Mouse | Melanoma Xenograft (A375) | 75 mg/kg, p.o. | 69% tumor growth inhibition. | [3] |

| Mouse | Melanoma Xenograft (Hs 294T) | 75 mg/kg, p.o. | 67% tumor growth inhibition. | [3] |

p.o.: per os (by mouth).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the mechanism of action of BMS-345541.

IKK-2 Kinase Inhibition Assay

This assay measures the ability of BMS-345541 to inhibit the phosphorylation of a substrate by purified IKK-2.

Materials:

-

Purified recombinant IKK-2

-

GST-IκBα (1-54) substrate

-

Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP (including [γ-³²P]ATP for radioactive detection)

-

BMS-345541 stock solution and serial dilutions

-

SDS-PAGE gels and buffers

-

Phosphorimager or scintillation counter

Procedure:

-

Prepare serial dilutions of BMS-345541 in kinase assay buffer.

-

In a reaction tube, combine purified IKK-2, GST-IκBα substrate, and the desired concentration of BMS-345541 or vehicle control.

-

Pre-incubate the mixture for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP).

-

Incubate the reaction at 30°C for 30 minutes.

-

Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Visualize the phosphorylated GST-IκBα by autoradiography and quantify the band intensity.

-

Calculate the percentage of inhibition for each BMS-345541 concentration and determine the IC50 value.

Cellular NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB in cells treated with BMS-345541.

Materials:

-

A cell line stably transfected with an NF-κB-driven reporter gene (e.g., luciferase or GFP)

-

Cell culture medium and supplements

-

A stimulating agent (e.g., TNFα or LPS)

-

BMS-345541 stock solution and serial dilutions

-

Luciferase assay reagent (if using a luciferase reporter)

-

Luminometer or fluorescence microscope/plate reader

Procedure:

-

Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of BMS-345541 or vehicle control for 1-2 hours.

-

Stimulate the cells with an appropriate agonist (e.g., TNFα) at a pre-determined optimal concentration.

-

Incubate the cells for an appropriate time (e.g., 6-8 hours) to allow for reporter gene expression.

-

For luciferase reporters, lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer. For fluorescent reporters, measure the fluorescence intensity.

-

Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.

In Vivo Collagen-Induced Arthritis (CIA) Model

This model is used to evaluate the anti-inflammatory efficacy of BMS-345541 in a mouse model of rheumatoid arthritis.

Materials:

-

DBA/1 mice (or other susceptible strain)

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

BMS-345541 formulation for oral administration

-

Calipers for paw thickness measurement

Procedure:

-

Immunization: On day 0, emulsify bovine type II collagen in CFA and immunize mice intradermally at the base of the tail.

-

Booster: On day 21, boost the mice with an emulsion of bovine type II collagen in IFA.

-

Treatment: Begin oral administration of BMS-345541 or vehicle control daily, starting either prophylactically (before disease onset) or therapeutically (after disease onset).

-

Clinical Scoring: Monitor the mice daily for signs of arthritis, including paw swelling, erythema, and joint rigidity. Score the severity of arthritis on a standardized scale (e.g., 0-4 per paw).

-

Paw Thickness: Measure paw thickness regularly using calipers.

-

Histology: At the end of the study, sacrifice the mice and collect the joints for histological analysis to assess inflammation, cartilage damage, and bone erosion.

Conclusion

BMS-345541 is a well-characterized, selective, and allosteric inhibitor of IKK, with a preference for IKK-2. Its mechanism of action, involving the blockade of IκBα phosphorylation and subsequent inhibition of NF-κB activation, has been robustly demonstrated through a variety of in vitro and in vivo studies. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the IKK/NF-κB signaling pathway and the therapeutic potential of its inhibitors. The high selectivity and proven in vivo efficacy of BMS-345541 make it an invaluable tool for further exploring the complex roles of NF-κB in health and disease.

References

- 1. chondrex.com [chondrex.com]

- 2. Protocol to characterize the melanoma tumor immune microenvironment in mice from single cell to flow cytometry analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resources.amsbio.com [resources.amsbio.com]

- 4. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Chemical Synthesis of BMS-345541: A Technical Guide

An In-depth Examination of a Selective IKK Inhibitor for Researchers and Drug Development Professionals

BMS-345541 is a potent and selective, allosteric inhibitor of the IκB kinase (IKK) complex, a critical node in the NF-κB signaling pathway. This pathway plays a central role in regulating immune and inflammatory responses, cell proliferation, and survival. Dysregulation of the NF-κB pathway is implicated in a variety of diseases, including inflammatory disorders and cancer. BMS-345541 has emerged as a valuable chemical probe for studying the physiological and pathological roles of IKK and the NF-κB pathway, and as a lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, mechanism of action, biological activity, and chemical synthesis of BMS-345541.

Discovery of a Selective IKK Inhibitor

BMS-345541, chemically known as 4-(2'-aminoethyl)amino-1,8-dimethylimidazo[1,2-a]quinoxaline, was identified by Bristol-Myers Squibb as a selective inhibitor of the catalytic subunits of IKK. The discovery process involved screening a chemical library for compounds that could block the phosphorylation of IκBα, a key step in the activation of the NF-κB pathway. This led to the identification of a novel class of imidazoquinoxaline compounds with potent IKK inhibitory activity.

Further optimization of this chemical series led to the discovery of BMS-345541, which demonstrated high selectivity for the IKK complex over a panel of 15 other kinases.[1] This selectivity is a crucial attribute for a chemical probe or a therapeutic agent, as it minimizes off-target effects.

Mechanism of Action: Allosteric Inhibition of IKK

BMS-345541 exerts its inhibitory effect through a unique allosteric mechanism.[1] Unlike ATP-competitive inhibitors that bind to the active site of the kinase, BMS-345541 binds to a distinct, allosteric site on the IKKα and IKKβ subunits.[1] This binding event induces a conformational change in the enzyme, which in turn affects the active site and prevents the phosphorylation of its substrate, IκBα.

Kinetic studies have shown that BMS-345541 binds in a mutually exclusive manner with respect to a peptide substrate, but not with respect to ATP.[1] This further supports the allosteric mode of inhibition. A proposed binding model suggests that BMS-345541 interacts with similar allosteric sites on both IKK-1 and IKK-2, but this interaction has differential effects on the active sites of the two subunits.[1]

dot

Caption: IKK-NF-κB signaling pathway and the inhibitory action of BMS-345541.

Biological Activity of BMS-345541

BMS-345541 has demonstrated significant biological activity in a variety of in vitro and in vivo models. Its ability to selectively inhibit IKK and consequently block NF-κB activation makes it a potent anti-inflammatory and anti-cancer agent.

In Vitro Activity

The in vitro inhibitory activity of BMS-345541 against the IKK catalytic subunits and its effects on cellular functions are summarized in the table below.

| Target/Assay | Cell Line | IC50 Value | Reference |

| IKK-1 (cell-free) | - | 4 µM | [1] |

| IKK-2 (cell-free) | - | 0.3 µM | [1] |

| IκBα Phosphorylation | THP-1 | 4 µM | [1] |

| LPS-stimulated TNFα production | THP-1 | 1-5 µM | [1] |

| LPS-stimulated IL-1β production | THP-1 | 1-5 µM | [1] |

| LPS-stimulated IL-6 production | THP-1 | 1-5 µM | [1] |

| LPS-stimulated IL-8 production | THP-1 | 1-5 µM | [1] |

| Melanoma Cell Proliferation | SK-MEL-5, A375, Hs 294T | Concentration-dependent inhibition |

In Vivo Activity

BMS-345541 has shown excellent pharmacokinetic properties and in vivo efficacy in various animal models of disease.

| Disease Model | Animal | Dosing | Key Findings | Reference |

| LPS-induced inflammation | Mice | Peroral administration | Dose-dependently inhibited serum TNFα production | [1] |

| Collagen-Induced Arthritis | Mice | 10-100 mg/kg, p.o. | Dose-dependently reduced disease incidence and severity, blocked inflammation and joint destruction | [2] |

| Melanoma Xenograft | Mice | 75 mg/kg, p.o. | Inhibited tumor growth of SK-MEL-5, A375, and Hs 294T tumors by 86%, 69%, and 67% respectively | [3] |

| Breast Cancer Xenograft | Mice | 25 mg/kg, i.p. | Reduced tumor growth and prolonged survival | [4] |

Experimental Protocols

IKK Inhibition Assay (Cell-Free)

The inhibitory activity of BMS-345541 on IKK-1 and IKK-2 can be determined using a cell-free kinase assay. Recombinant IKK-1 or IKK-2 is incubated with a substrate, such as a GST-IκBα fusion protein, in the presence of ATP and various concentrations of the inhibitor. The extent of substrate phosphorylation is then measured, typically by detecting the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP or by using a specific antibody that recognizes the phosphorylated form of the substrate. The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in kinase activity.

Cellular IκBα Phosphorylation Assay

To assess the cellular activity of BMS-345541, a cell-based assay that measures the phosphorylation of IκBα can be employed. A suitable cell line, such as the human monocytic cell line THP-1, is pre-incubated with varying concentrations of BMS-345541 before being stimulated with an NF-κB activator, such as tumor necrosis factor-α (TNF-α) or lipopolysaccharide (LPS). Following stimulation, cell lysates are prepared and subjected to Western blot analysis using an antibody specific for phosphorylated IκBα. The intensity of the phosphorylated IκBα band is quantified to determine the extent of inhibition by BMS-345541, and the IC50 value is calculated.

dot

Caption: A simplified workflow for the discovery of BMS-345541.

Chemical Synthesis of BMS-345541

A general outline of a potential synthetic approach is presented below. Please note that this is a proposed pathway and the actual experimental conditions may vary.

References

- 1. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A highly selective inhibitor of I kappa B kinase, BMS-345541, blocks both joint inflammation and destruction in collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BMS-345541Targets Inhibitor of κB Kinase and Induces Apoptosis in Melanoma: Involvement of Nuclear Factor κB and Mitochondria Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

In-Depth Technical Guide: BMS-345541 and its Inhibition of IKK-1 and IKK-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of BMS-345541 on the IκB kinase (IKK) isoforms, IKK-1 (IKKα) and IKK-2 (IKKβ). The document details the compound's IC50 values, the experimental methodology for their determination, and the relevant signaling pathways.

Quantitative Analysis of BMS-345541 Inhibitory Potency

BMS-345541 is a highly selective, allosteric inhibitor of the IKK complex.[1][2] Its inhibitory activity against the catalytic subunits IKK-1 and IKK-2 has been quantified in cell-free assays, revealing a significant preference for IKK-2.

Table 1: IC50 Values of BMS-345541 for IKK-1 and IKK-2

| Target Kinase | IC50 Value (µM) |

| IKK-1 (IKKα) | 4.0 |

| IKK-2 (IKKβ) | 0.3 |

Data sourced from multiple independent studies confirming these values.[1][2][3][4][5][6]

IKK/NF-κB Signaling Pathway

The IκB kinase (IKK) complex is a central regulator of the nuclear factor kappa B (NF-κB) signaling cascade, a critical pathway in inflammation, immunity, and cell survival.[7] The complex typically consists of two catalytic subunits, IKK-1 (IKKα) and IKK-2 (IKKβ), and a regulatory subunit, NEMO (IKKγ).[8] Activation of the IKK complex, often initiated by pro-inflammatory stimuli like TNFα or IL-1β, leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows NF-κB dimers to translocate to the nucleus and activate the transcription of target genes. BMS-345541 exerts its effect by binding to an allosteric site on the IKK subunits, thereby inhibiting this signaling cascade.[1]

Caption: The canonical NF-κB signaling pathway and the inhibitory action of BMS-345541.

Experimental Protocols: In Vitro Kinase Assay for IC50 Determination

The IC50 values of BMS-345541 for IKK-1 and IKK-2 are determined using a cell-free in vitro kinase assay. The following protocol is a representative method for such a determination.

1. Reagents and Materials:

-

Recombinant human IKK-1 (IKKα) and IKK-2 (IKKβ) enzymes

-

IKK substrate peptide (e.g., a biotinylated peptide derived from IκBα)

-

BMS-345541 (serially diluted in DMSO)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., HEPES, MgCl₂, DTT)

-

Detection reagents (e.g., Streptavidin-conjugated horseradish peroxidase (HRP) and a suitable HRP substrate for chemiluminescent or colorimetric detection)

-

384-well microplates

-

Plate reader capable of detecting the chosen signal (e.g., luminescence or absorbance)

2. Assay Procedure:

-

Compound Preparation: Prepare a serial dilution of BMS-345541 in 100% DMSO. A typical starting concentration might be 1 mM, followed by 10-point, 3-fold serial dilutions.

-

Assay Plate Setup:

-

Add 1 µL of the serially diluted BMS-345541 or DMSO (for control wells) to the wells of a 384-well plate.

-

Prepare a master mix containing the IKK enzyme (either IKK-1 or IKK-2) and the IKK substrate peptide in the kinase assay buffer.

-

Add 4 µL of the master mix to each well.

-

-

Kinase Reaction Initiation:

-

Prepare an ATP solution in the kinase assay buffer.

-

Add 5 µL of the ATP solution to each well to start the kinase reaction. The final volume in each well will be 10 µL.

-

-

Incubation: Gently mix the plate and incubate at room temperature for a defined period (e.g., 60 minutes).

-

Reaction Termination and Signal Detection:

-

Stop the reaction by adding a solution containing EDTA or by proceeding directly to the detection step, depending on the specific assay kit used.

-

Add the detection reagents according to the manufacturer's instructions. This typically involves capturing the phosphorylated substrate and generating a detectable signal.

-

-

Data Acquisition: Measure the signal (e.g., luminescence or absorbance) using a plate reader.

3. Data Analysis:

-

Controls:

-

Negative Control (0% Inhibition): Enzyme + Substrate + ATP + DMSO. This represents the maximum kinase activity.

-

Positive Control (100% Inhibition): Substrate + ATP + DMSO (no enzyme). This represents the background signal.

-

-

Calculate Percent Inhibition:

-

Percent Inhibition = 100 * (1 - [(Signal_of_Test_Well - Signal_of_Positive_Control) / (Signal_of_Negative_Control - Signal_of_Positive_Control)])

-

-

IC50 Determination:

-

Plot the percent inhibition against the logarithm of the BMS-345541 concentration.

-

Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity.

-

Caption: Experimental workflow for the in vitro determination of BMS-345541 IC50 values.

References

- 1. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. BMS-345541 Is a Highly Selective Inhibitor of IκB Kinase That Binds at an Allosteric Site of the Enzyme and Blocks NF-κB-dependent Transcription in Mice* | Semantic Scholar [semanticscholar.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. assayquant.com [assayquant.com]

Selectivity profile of BMS-345541 against other kinases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity profile of BMS-345541, a potent and selective allosteric inhibitor of the IκB kinase (IKK) complex. The information presented herein is intended to support further research and drug development efforts centered on this compound and its therapeutic targets.

In Vitro Kinase Inhibition Profile

BMS-345541 demonstrates high selectivity for the catalytic subunits of the IκB kinase complex, IKK-α and IKK-β. The compound exhibits significantly greater potency against IKK-β, the primary driver of the canonical NF-κB signaling pathway.

Table 1: Inhibitory Potency (IC50) of BMS-345541 against IKKα and IKKβ

| Kinase | IC50 (µM) | Reference(s) |

| IKK-α | 4.0 | [1][2][3] |

| IKK-β | 0.3 | [1][2][3] |

Extensive selectivity screening has been conducted to evaluate the off-target effects of BMS-345541. A study by Burke et al. (2003) reported that the compound was tested against a panel of 15 other kinases and showed no significant inhibition at concentrations up to 100 µM. While the specific composition of this panel is not detailed in the primary publication, this finding underscores the high selectivity of BMS-345541 for the IKK complex.

Further investigation into the selectivity of BMS-345541 against a panel of mitotic kinases revealed significantly higher IC50 values compared to its primary targets, indicating a low potential for off-target effects on cell cycle progression through direct inhibition of these kinases.

Table 2: Inhibitory Potency (IC50) of BMS-345541 against a Panel of Mitotic Kinases

| Kinase | IC50 (µM) |

| Cdk1/cyclin B | >50 |

| Aurora A | >50 |

| Aurora B | >50 |

| Plk1 | >100 |

| NEK2 | >100 |

Mechanism of Action: Allosteric Inhibition

BMS-345541 functions as an allosteric inhibitor of IKK-α and IKK-β. This means it binds to a site on the enzyme that is distinct from the ATP-binding pocket, inducing a conformational change that inhibits the kinase's catalytic activity. Kinetic studies have shown that BMS-345541 binds to IKK-β in a manner that is mutually exclusive with its protein substrate, IκBα, but not with ATP. This allosteric mechanism contributes to its high selectivity, as the binding site is likely to be less conserved across the kinome compared to the highly conserved ATP-binding pocket.

Cellular Activity and Signaling Pathway Inhibition

BMS-345541 effectively inhibits the activation of the NF-κB signaling pathway in cellular contexts. It has been shown to block the phosphorylation of IκBα, the key inhibitory protein that sequesters NF-κB in the cytoplasm. This inhibition of IκBα phosphorylation prevents its subsequent ubiquitination and degradation, thereby blocking the nuclear translocation and transcriptional activity of NF-κB.

The primary targets of BMS-345541, IKK-α and IKK-β, are central components of two distinct NF-κB signaling pathways: the canonical and non-canonical pathways.

Canonical NF-κB Signaling Pathway

The canonical pathway is primarily activated by pro-inflammatory cytokines such as TNFα and IL-1β. This pathway relies on the activity of a complex containing IKK-β, IKK-α, and the regulatory subunit NEMO (IKKγ). IKK-β is the principal kinase responsible for phosphorylating IκBα in this pathway.

Non-Canonical NF-κB Signaling Pathway

The non-canonical pathway is activated by a different subset of TNF superfamily receptors, such as BAFF-R and CD40. This pathway is dependent on IKK-α homodimers and the upstream kinase NIK. It plays a crucial role in B-cell maturation and lymphoid organogenesis.

Experimental Protocols

In Vitro IKK Kinase Inhibition Assay

This protocol outlines the general steps for determining the in vitro inhibitory activity of BMS-345541 against IKK-α and IKK-β.

Materials:

-

Recombinant human IKK-α or IKK-β

-

GST-tagged IκBα (amino acids 1-54) as substrate

-

BMS-345541

-

[γ-32P]ATP

-

Assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)

-

SDS-PAGE gels and buffers

-

Phosphorimager or autoradiography film

Procedure:

-

Prepare serial dilutions of BMS-345541 in the assay buffer.

-

In a reaction plate, combine the recombinant IKK enzyme, the GST-IκBα substrate, and the various concentrations of BMS-345541.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding SDS-PAGE sample buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated GST-IκBα by autoradiography or phosphorimaging.

-

Quantify the band intensities to determine the extent of inhibition at each concentration of BMS-345541.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular IκBα Phosphorylation Assay

This protocol describes a method to assess the ability of BMS-345541 to inhibit IκBα phosphorylation in a cellular context.

Materials:

-

Cell line responsive to TNFα stimulation (e.g., HeLa, THP-1)

-

BMS-345541

-

Recombinant human TNFα

-

Cell lysis buffer

-

Antibodies: anti-phospho-IκBα (Ser32/36), anti-total IκBα, and appropriate secondary antibodies

-

Western blotting reagents and equipment

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of BMS-345541 for a specified time (e.g., 1 hour).

-

Stimulate the cells with TNFα (e.g., 10 ng/mL) for a short period (e.g., 10-15 minutes).

-

Lyse the cells and collect the protein lysates.

-

Determine protein concentration for each lysate.

-

Perform Western blot analysis using antibodies against phospho-IκBα and total IκBα.

-

Quantify the band intensities to determine the ratio of phosphorylated IκBα to total IκBα.

-

Calculate the IC50 value for the inhibition of IκBα phosphorylation in cells.

Conclusion

BMS-345541 is a highly selective allosteric inhibitor of IKK-α and IKK-β, with a clear preference for IKK-β. Its selectivity is a key attribute that minimizes the potential for off-target effects, making it a valuable tool for studying the roles of the canonical and non-canonical NF-κB pathways in health and disease. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this important compound.

References

BMS-345541: A Deep Dive into its Differential Effects on Canonical vs. Non-Canonical NF-κB Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BMS-345541, a selective inhibitor of the IκB kinase (IKK) complex. We will explore its mechanism of action and dissect its distinct effects on the canonical and non-canonical Nuclear Factor-κB (NF-κB) signaling pathways. This document summarizes key quantitative data, outlines relevant experimental methodologies, and provides visual representations of the signaling cascades and experimental workflows.

Introduction to NF-κB Signaling and BMS-345541

The NF-κB family of transcription factors plays a pivotal role in regulating a wide array of cellular processes, including inflammation, immune responses, cell proliferation, and survival.[1][2] Dysregulation of NF-κB signaling is implicated in the pathogenesis of numerous diseases, such as chronic inflammatory disorders and cancer.[3][4] Activation of NF-κB is primarily controlled by two distinct signaling pathways: the canonical and the non-canonical pathways.

BMS-345541 is a cell-permeable quinoxaline (B1680401) compound that has been identified as a potent and highly selective inhibitor of the IKK complex.[5][6][7] It functions as an allosteric inhibitor, binding to a site on the IKK catalytic subunits distinct from the ATP-binding pocket.[1][5][6] This unique mechanism of action confers high selectivity for IKK over other kinases.[5][6][8]

Quantitative Analysis of BMS-345541 Inhibition

The inhibitory activity of BMS-345541 has been quantified in various in vitro and cellular assays. The data clearly demonstrates its potent and selective inhibition of the IKK complex, with a significant preference for the IKKβ subunit, a key component of the canonical pathway.

| Target | Assay Type | IC50 Value (µM) | Reference(s) |

| IKK-2 (IKKβ) | Cell-free kinase | 0.3 | [5][9][10] |

| IKK-1 (IKKα) | Cell-free kinase | 4.0 | [5][9][10] |

| IκBα Phosphorylation | Cellular (THP-1) | 4.0 | [5][8][11] |

| TNFα Production | Cellular (THP-1) | 1-5 | [5][9] |

| IL-1β Production | Cellular (THP-1) | 1-5 | [5][9] |

| IL-8 Production | Cellular (THP-1) | 1-5 | [5][9] |

| IL-6 Production | Cellular (THP-1) | 1-5 | [5][9] |

Effect on the Canonical NF-κB Pathway

The canonical NF-κB pathway is the most well-characterized of the two pathways and is typically activated by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα) and Interleukin-1 beta (IL-1β), as well as by pathogen-associated molecular patterns (PAMPs).[12]

Mechanism of Inhibition

BMS-345541 potently inhibits the canonical pathway by directly targeting the IKKβ subunit.[1][3][13] The canonical IKK complex is a trimer composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, IKKγ (also known as NEMO).[12] Upon stimulation, the IKK complex becomes activated and phosphorylates the inhibitory protein IκBα.[5][6] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the p50/RelA (p65) NF-κB heterodimer, allowing it to translocate to the nucleus and activate the transcription of target genes.[2]

BMS-345541, with its high affinity for IKKβ, effectively blocks the phosphorylation of IκBα, thereby preventing its degradation and keeping the p50/RelA dimer sequestered in the cytoplasm.[1][5] This leads to a robust inhibition of canonical NF-κB-dependent gene transcription.[5][6]

References

- 1. scbt.com [scbt.com]

- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BMS-345541Targets Inhibitor of κB Kinase and Induces Apoptosis in Melanoma: Involvement of Nuclear Factor κB and Mitochondria Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BMS-345541 targets inhibitor of kappaB kinase and induces apoptosis in melanoma: involvement of nuclear factor kappaB and mitochondria pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BMS-345541 Is a Highly Selective Inhibitor of IκB Kinase That Binds at an Allosteric Site of the Enzyme and Blocks NF-κB-dependent Transcription in Mice* | Semantic Scholar [semanticscholar.org]

- 7. BMS-345541 - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. IKK Inhibitor III, BMS-345541 [sigmaaldrich.com]

- 12. The non-canonical NF-κB pathway in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of BMS-345541 on Downstream Gene Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-345541 is a highly selective and potent small molecule inhibitor of the IκB kinase (IKK) complex, with a more pronounced inhibitory effect on IKKβ than IKKα.[1] This specificity allows for the targeted disruption of the canonical nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation. Dysregulation of the NF-κB pathway is a hallmark of numerous inflammatory diseases and cancers, making IKK a prime therapeutic target. This technical guide provides an in-depth overview of the downstream gene targets affected by BMS-345541 treatment, complete with detailed experimental protocols and visual aids to facilitate a comprehensive understanding for researchers and drug development professionals.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Under basal conditions, the NF-κB transcription factor is sequestered in the cytoplasm through its association with the inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines like TNFα or IL-1β, the IKK complex becomes activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of a wide array of target genes.

BMS-345541 exerts its effect by binding to an allosteric site on the IKKβ subunit, thereby inhibiting its kinase activity.[1] This preventative phosphorylation of IκBα leads to the stabilization of the NF-κB/IκBα complex in the cytoplasm, effectively blocking NF-κB-mediated gene transcription.

Downstream Gene Targets Affected by BMS-345541

The inhibition of the NF-κB pathway by BMS-345541 results in widespread changes in the expression of NF-κB target genes. These genes are involved in various cellular processes, including inflammation, apoptosis, cell cycle regulation, and epithelial-mesenchymal transition (EMT).

Genes Involved in Inflammation

A primary consequence of NF-κB inhibition is the downregulation of pro-inflammatory cytokines and chemokines.

| Gene Family | Gene Name | Effect of BMS-345541 | Cell Type/Model | Reference |

| Cytokines | TNFα | Downregulated | THP-1 cells | [1] |

| IL-1β | Downregulated | THP-1 cells | [1] | |

| IL-6 | Downregulated | THP-1 cells | [1] | |

| IL-8 (CXCL8) | Downregulated | THP-1 cells | [1] | |

| Chemokines | CXCL1 | Downregulated | Melanoma cells | [2] |

Genes Involved in Apoptosis

BMS-345541 has been shown to induce apoptosis in various cancer cell lines, a process mediated by the modulation of apoptosis-related genes.

| Gene Family | Gene Name | Effect of BMS-345541 | Cell Type/Model | Reference |

| Bcl-2 Family | Bcl-2 | Decreased protein levels | Melanoma cells | [3] |

| Bax | No significant change in total protein, but ratio of Bcl-2/Bax in mitochondria is reduced | Melanoma cells | [3] | |

| Caspases | Caspase-3 | Cleavage and activation | T-ALL cells | [4] |

| Other | PARP | Cleavage | T-ALL cells | [4] |

Genes Involved in Cell Cycle Regulation

Treatment with BMS-345541 can lead to cell cycle arrest, primarily at the G2/M phase in some cancer types.

| Gene Family | Gene Name | Effect of BMS-345541 | Cell Type/Model | Reference |

| CDK Inhibitors | p21(Cip1) | Upregulated | T-ALL cells | [5] |

Genes Involved in Epithelial-Mesenchymal Transition (EMT)

BMS-345541 has been observed to reverse the EMT phenotype in certain cancer models, suggesting its potential to inhibit metastasis.

| Gene Family | Gene Name | Effect of BMS-345541 | Cell Type/Model | Reference |

| Epithelial Markers | E-cadherin | Upregulated | Asthma mouse model | [6] |

| Mesenchymal Markers | Vimentin | Downregulated | Asthma mouse model | [6] |

| SNAI1 (Snail) | Downregulated | Lung cancer stem cells | [7] | |

| TWIST | Downregulated | Lung cancer stem cells | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of BMS-345541 on downstream gene targets.

IKK Kinase Assay (In Vitro)

This assay measures the ability of BMS-345541 to directly inhibit the kinase activity of IKK.

Materials:

-

Recombinant active IKKβ

-

GST-IκBα substrate

-

[γ-³²P]ATP

-

Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 10 μM ATP)

-

BMS-345541 stock solution and serial dilutions

-

SDS-PAGE sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

Phosphorimager

Procedure:

-

Prepare serial dilutions of BMS-345541 in kinase buffer.

-

In a microcentrifuge tube, combine recombinant IKKβ with the various concentrations of BMS-345541 or vehicle control (DMSO).

-

Pre-incubate for 15-30 minutes at room temperature.

-

Initiate the kinase reaction by adding the GST-IκBα substrate and [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for 20-30 minutes.

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Visualize and quantify the amount of phosphorylated GST-IκBα using a phosphorimager.

NF-κB Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of NF-κB.

Materials:

-

Mammalian cells (e.g., HEK293T, HeLa)

-

NF-κB luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression)

-

Control plasmid (e.g., Renilla luciferase for normalization)

-

Transfection reagent

-

Cell culture medium

-

BMS-345541

-

Stimulus (e.g., TNFα, IL-1β)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate.

-

Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

Allow cells to recover for 24 hours.

-

Pre-treat the cells with various concentrations of BMS-345541 or vehicle control for 1-2 hours.[8]

-

Stimulate the cells with an NF-κB activator (e.g., TNFα) for 6-8 hours.

-

Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer according to the manufacturer's instructions.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.

Western Blot Analysis for NF-κB Pathway Proteins

This technique is used to detect changes in the protein levels and phosphorylation status of key components of the NF-κB pathway.

Materials:

-

Cells or tissue lysates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with BMS-345541 and/or a stimulus as required.

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control like β-actin.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to quantify apoptosis.

Materials:

-

Cells treated with BMS-345541

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Binding buffer

-

Flow cytometer

Procedure:

-

Harvest and wash the cells.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are Annexin V- and PI-positive.

Conclusion

BMS-345541 is a powerful research tool and a potential therapeutic agent that functions through the specific inhibition of the IKK/NF-κB signaling pathway. This inhibition leads to a cascade of downstream effects on gene expression, ultimately impacting inflammation, cell survival, and proliferation. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate the multifaceted roles of BMS-345541 and to explore its therapeutic potential in a variety of disease contexts. The continued elucidation of the downstream gene targets of BMS-345541 will undoubtedly pave the way for more refined and effective therapeutic strategies targeting the NF-κB pathway.

References

- 1. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BMS-345541Targets Inhibitor of κB Kinase and Induces Apoptosis in Melanoma: Involvement of Nuclear Factor κB and Mitochondria Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BMS-345541 targets inhibitor of kappaB kinase and induces apoptosis in melanoma: involvement of nuclear factor kappaB and mitochondria pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Activity of the selective IκB kinase inhibitor BMS-345541 against T-cell acute lymphoblastic leukemia: involvement of FOXO3a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. indigobiosciences.com [indigobiosciences.com]

- 7. researchgate.net [researchgate.net]

- 8. indigobiosciences.com [indigobiosciences.com]

An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of BMS-345541 in Mice

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of BMS-345541, a selective inhibitor of IκB kinase (IKK), in murine models. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows.

Mechanism of Action: IKK/NF-κB Signaling Inhibition

BMS-345541 is a potent and highly selective inhibitor of the catalytic subunits of IκB kinase, with a greater inhibitory concentration (IC50) for IKK-2 (0.3 μM) than for IKK-1 (4 μM).[1][2][3] It functions by binding to an allosteric site on the IKK enzyme complex.[1][2] This inhibition is critical because IKK is a key kinase in the signal-inducible activation of the nuclear factor kappa B (NF-κB) transcription factor.[4]

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation, IKK phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation. This process releases NF-κB, allowing it to translocate to the nucleus and promote the transcription of various genes involved in inflammation, cell survival, and immune responses.[1][2] By inhibiting IKK, BMS-345541 prevents the degradation of IκBα, thereby blocking NF-κB nuclear translocation and its downstream effects.[5][6] This mechanism underlies its anti-inflammatory and antitumor activities.[4][7]

Pharmacokinetics and Distribution in Mice

Studies have demonstrated that BMS-345541 possesses excellent pharmacokinetic properties in mice and is orally bioavailable.[1][2][4] Following oral administration, the compound achieves sustained serum concentrations and distributes to tissues, including tumor sites.

The following tables summarize the quantitative pharmacokinetic data derived from studies in tumor-bearing nude mice.

Table 1: Dose-Dependent Concentration of BMS-345541 in Serum and Tumor Tissue. Data were collected 8 hours after a single oral administration.[8]

| Oral Dose (mg/kg) | Mean Serum Concentration (μmol/L ± SD) | Mean Tumor Tissue Concentration (nmol/g tissue protein ± SD) |

| 10 | 0.90 ± 0.25 | 3.2 ± 0.97 |

| 25 | 3.1 ± 1.1 | 12.5 ± 3.28 |

| 75 | 8.2 ± 1.1 | 28.1 ± 2.65 |

Table 2: Time-Dependent Concentration of BMS-345541 Following a Single Oral Dose. Data were collected at various time points after a single 75 mg/kg oral dose.[8]

| Time After Administration (hours) | Mean Serum Concentration (μmol/L ± SD) | Mean Tumor Tissue Concentration (nmol/g tissue protein ± SD) |

| 1.5 | 6.6 ± 0.31 | 19 ± 2.5 |

| 3 | 18.0 ± 1.3 | 44 ± 1.5 |

| 5 | 5.2 ± 0.19 | 30 ± 1.0 |

| 8 | 4.1 ± 0.22 | 29 ± 2.5 |

| 24 | 1.1 ± 0.065 | 11 ± 0.83 |

These data indicate a dose-dependent increase in serum and tumor concentrations.[8] Following a 75 mg/kg oral dose, peak concentrations in both serum and tumor tissue are observed around the 3-hour mark.[8] Another study noted that a 10 mg/kg oral dose in mice can result in serum drug levels sustained at or above 1 μM for several hours.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. The following protocols are synthesized from published research.

-

Animal Models:

-

Drug Formulation and Administration:

-

Formulation: For oral (p.o.) and intravenous (i.v.) administration, BMS-345541 can be prepared as a solution in water containing a solubilizing agent like 3% Tween 80.[7]

-

Oral Administration: The drug solution is administered to mice via oral gavage. A typical volume is 10 mL/kg of body weight, delivered using a modified dull 19-gauge needle connected to a 1 mL syringe.[7][8] Doses in studies have ranged from 10 mg/kg to 100 mg/kg.[4][8]

-

Intravenous Administration: A bolus injection is administered through the tail vein. A representative dose is 2 mg/kg at a volume of 1 mL/kg.[7]

-

-

Sample Collection:

-

Blood: Whole blood samples are collected at predetermined time points post-administration (e.g., 0, 0.05, 0.25, 0.5, 1, 3, 6, and 8 hours).[7] Collection is typically performed via an orbital bleed for intermediate time points and a terminal cardiac puncture.[7]

-

Serum Preparation: Whole blood is centrifuged (e.g., at 20,000 x g for 5 minutes) to separate the serum, which is then stored at -20°C or lower until analysis.[7]

-

Tissue: For distribution studies, mice are sacrificed, and tissues of interest (e.g., tumors) are collected at specified time points.[8]

-

-

Sample Analysis:

-

While the specific analytical methods are not detailed in the provided search results, techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) are standard for quantifying small molecule drugs in biological matrices.

-

Bioavailability

While multiple sources describe BMS-345541 as being "orally bioavailable," a specific quantitative value for its oral bioavailability (F%) in mice is not provided in the reviewed literature.[4] The significant drug concentrations achieved in both serum and tumor tissue after oral administration, however, confirm effective absorption from the gastrointestinal tract.[8] The compound's demonstrated efficacy in mouse models of arthritis and cancer when administered orally further substantiates its sufficient bioavailability for in vivo activity.[1][4]

References

- 1. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A highly selective inhibitor of I kappa B kinase, BMS-345541, blocks both joint inflammation and destruction in collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. IKK inhibition by BMS-345541 suppresses breast tumorigenesis and metastases by targeting GD2+ cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BMS-345541 | IκB/IKK inhibitor | IKK-1 and IKK-2 Inhibitor | CAS 445430-58-0 | Buy BMS345541 from Supplier InvivoChem [invivochem.com]

- 8. BMS-345541Targets Inhibitor of κB Kinase and Induces Apoptosis in Melanoma: Involvement of Nuclear Factor κB and Mitochondria Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Early Discovery and Development of BMS-345541: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-345541, chemically known as 4(2'-aminoethyl)amino-1,8-dimethylimidazo(1,2-a)quinoxaline, is a highly selective and potent small molecule inhibitor of the IκB kinase (IKK) complex. This technical guide provides an in-depth overview of the early discovery and preclinical development of BMS-345541, focusing on its mechanism of action, key experimental data, and the methodologies used in its initial characterization. The compound has been instrumental in elucidating the role of the NF-κB signaling pathway in various disease models, particularly in inflammation and oncology.

Core Mechanism of Action

BMS-345541 functions as an allosteric inhibitor of the IKK complex, with a notable selectivity for the IKK-2 (IKKβ) subunit over the IKK-1 (IKKα) subunit.[1][2] The IKK complex is a central regulator of the canonical NF-κB signaling pathway. In its inactive state, the transcription factor NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines, the IKK complex phosphorylates IκBα at serine residues 32 and 36.[2] This phosphorylation event triggers the ubiquitination and subsequent proteasomal degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes involved in inflammation, cell survival, and immune responses.[2]

BMS-345541 binds to an allosteric site on the IKK subunits, thereby preventing the phosphorylation of IκBα and blocking the downstream activation of NF-κB.[2] This targeted inhibition of the IKK/NF-κB axis forms the basis of its therapeutic potential.

Quantitative Data Summary

The following tables summarize the key quantitative data from the early preclinical evaluation of BMS-345541.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (μM) | Assay Type | Reference(s) |

| IKK-2 (IKKβ) | 0.3 | Cell-free kinase assay | [1][2] |

| IKK-1 (IKKα) | 4.0 | Cell-free kinase assay | [1][2] |

Table 2: Cellular Activity

| Cell Line | Assay | Endpoint | IC50 (μM) | Reference(s) |

| THP-1 | IκBα Phosphorylation | Inhibition of TNF-α-stimulated phosphorylation | 4.0 | [2] |

| THP-1 | Cytokine Production | Inhibition of LPS-stimulated TNF-α secretion | ~1-5 | [2] |

| THP-1 | Cytokine Production | Inhibition of LPS-stimulated IL-1β secretion | ~1-5 | [2] |

| THP-1 | Cytokine Production | Inhibition of LPS-stimulated IL-6 secretion | ~1-5 | [2] |

| THP-1 | Cytokine Production | Inhibition of LPS-stimulated IL-8 secretion | ~1-5 | [2] |

| SK-MEL-5 (Melanoma) | Cell Proliferation | Inhibition of cell growth | Not specified | [2] |

| A375 (Melanoma) | Cell Proliferation | Inhibition of cell growth | Not specified | [2] |

| Hs 294T (Melanoma) | Cell Proliferation | Inhibition of cell growth | Not specified | [2] |

Table 3: In Vivo Efficacy in Mouse Models

| Model | Treatment | Dosing | Outcome | Reference(s) |

| LPS-induced endotoxemia | BMS-345541 (p.o.) | 10 mg/kg | ~50% inhibition of serum TNF-α | [3] |

| LPS-induced endotoxemia | BMS-345541 (p.o.) | 100 mg/kg | Near complete inhibition of serum TNF-α | [3] |

| SK-MEL-5 Melanoma Xenograft | BMS-345541 (p.o.) | 75 mg/kg | 86 ± 2.8% tumor growth inhibition | [4] |

| A375 Melanoma Xenograft | BMS-345541 (p.o.) | 75 mg/kg | 69 ± 11% tumor growth inhibition | [4] |

| Hs 294T Melanoma Xenograft | BMS-345541 (p.o.) | 75 mg/kg | 67 ± 3.4% tumor growth inhibition | [4] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the NF-κB signaling pathway targeted by BMS-345541 and a general workflow for its in vitro evaluation.

Caption: NF-κB signaling pathway and the inhibitory action of BMS-345541.

Caption: General workflow for the in vitro evaluation of BMS-345541.

Experimental Protocols

The following are representative protocols for key experiments used in the early characterization of BMS-345541, based on published methodologies.

IKK-2 (IKKβ) Kinase Assay (Cell-Free)

Objective: To determine the in vitro inhibitory activity of BMS-345541 on purified IKK-2.

Materials:

-

Recombinant human IKK-2 enzyme

-

GST-IκBα (substrate)

-

[γ-³³P]ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 4 mM MgCl₂, 1 mM DTT)

-

BMS-345541 (in DMSO)

-

96-well plates

-

Phosphorimager

Protocol:

-

Prepare a reaction mixture containing kinase assay buffer, GST-IκBα (e.g., 100 µg/mL), and [γ-³³P]ATP (e.g., 5 µM).[1]

-

Add varying concentrations of BMS-345541 or DMSO (vehicle control) to the wells of a 96-well plate.

-

Initiate the kinase reaction by adding the IKK-2 enzyme (e.g., 0.5 µg/mL) to each well.[1]

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated [γ-³³P]ATP.

-

Quantify the amount of incorporated ³³P using a phosphorimager.

-

Calculate the percent inhibition for each concentration of BMS-345541 and determine the IC50 value by non-linear regression analysis.

THP-1 Cell Cytokine Release Assay

Objective: To assess the effect of BMS-345541 on the production of pro-inflammatory cytokines in a human monocytic cell line.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS

-

Lipopolysaccharide (LPS)

-

BMS-345541 (in DMSO)

-

24-well plates

-

ELISA kits for TNF-α, IL-1β, IL-6, and IL-8

Protocol:

-

Seed THP-1 cells in 24-well plates at a density of 1 x 10⁶ cells/mL and differentiate them into macrophage-like cells using phorbol (B1677699) 12-myristate 13-acetate (PMA) if required by the specific experimental design.[5]

-

Pre-treat the cells with various concentrations of BMS-345541 or DMSO (vehicle control) for 1 hour.[3]

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production.

-

Incubate the cells for a specified period (e.g., 4-24 hours) at 37°C in a 5% CO₂ incubator.[5]

-

Collect the cell culture supernatants by centrifugation.

-

Measure the concentrations of TNF-α, IL-1β, IL-6, and IL-8 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Determine the IC50 values for the inhibition of each cytokine.

Melanoma Xenograft Mouse Model

Objective: To evaluate the in vivo anti-tumor efficacy of BMS-345541.

Materials:

-

Human melanoma cell lines (e.g., SK-MEL-5, A375, Hs 294T)

-

Immunocompromised mice (e.g., athymic nude mice)

-

BMS-345541

-

Vehicle solution (e.g., water with 3% Tween 80)

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject a suspension of human melanoma cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer BMS-345541 orally (p.o.) at the desired dose (e.g., 75 mg/kg) daily or as per the defined schedule.[4]

-

Administer the vehicle solution to the control group.

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (length x width²)/2).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry).

-

Calculate the percentage of tumor growth inhibition compared to the control group.

Chemical Synthesis Overview

The chemical synthesis of BMS-345541, 4(2'-aminoethyl)amino-1,8-dimethylimidazo(1,2-a)quinoxaline, involves the construction of the tricyclic imidazo[1,2-a]quinoxaline (B3349733) core followed by the introduction of the aminoethylamino side chain. A plausible synthetic route, based on general methods for quinoxaline (B1680401) synthesis, is outlined below.

Caption: Plausible synthetic workflow for BMS-345541.

A likely synthetic approach involves the condensation of a substituted o-phenylenediamine (B120857) with an α-keto ester to form the quinoxalinone core. This intermediate can then be chlorinated, for example with phosphorus oxychloride, to provide a reactive site for the subsequent nucleophilic substitution with an excess of ethylenediamine (B42938) to yield the final product, BMS-345541. Purification would typically be achieved through chromatographic methods.

Conclusion

BMS-345541 emerged from early drug discovery efforts as a potent and selective allosteric inhibitor of the IKK complex. Its ability to effectively block the NF-κB signaling pathway has been demonstrated through a variety of in vitro and in vivo studies. The data from these initial investigations have established BMS-345541 as a valuable tool for studying the roles of IKK and NF-κB in health and disease and have provided a foundation for the development of IKK inhibitors as potential therapeutic agents for inflammatory diseases and cancer. This technical guide has summarized the core data and methodologies that were pivotal in the early-stage development of this significant research compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. BMS-345541Targets Inhibitor of κB Kinase and Induces Apoptosis in Melanoma: Involvement of Nuclear Factor κB and Mitochondria Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. THP-1 Cells and Pro-Inflammatory Cytokine Production: An In Vitro Tool for Functional Characterization of NOD1/NOD2 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

BMS-345541: A Technical Guide to its Chemical Structure, Properties, and Inhibition of the NF-κB Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-345541 is a potent and selective, cell-permeable small molecule inhibitor of the IκB kinase (IKK) complex, a critical regulator of the NF-κB signaling pathway. This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and biological activity of BMS-345541. Detailed experimental protocols for its synthesis, purification, and the assessment of its inhibitory activity are provided, alongside a visual representation of its mechanism of action within the NF-κB pathway.

Chemical Structure and Identifiers

BMS-345541 is a quinoxaline (B1680401) derivative with the systematic IUPAC name N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine. Its chemical structure and key identifiers are summarized below.

| Identifier | Value |

| IUPAC Name | N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine |

| CAS Number | 445430-58-0 |

| Molecular Formula | C₁₄H₁₇N₅ |

| Molecular Weight | 255.32 g/mol |

| Canonical SMILES | CC1=CC2=C(C=C1)N=C(C3=NC=C(N23)C)NCCN |

| InChI | InChI=1S/C14H17N5/c1-9-3-4-11-12(7-9)19-10(2)8-17-14(19)13(18-11)16-6-5-15/h3-4,7-8H,5-6,15H2,1-2H3,(H,16,18) |

Physicochemical Properties

| Property | Value | Source |

| Physical State | Solid | [1] |

| Solubility | Soluble in DMSO to 25 mM. Soluble in PBS (pH 7.2) at 10 mg/mL. | [2] |

| Melting Point | Not reported | |

| LogP (computed) | 2.3 | [3] |

| pKa (predicted) | Basic pKa values are predicted due to the presence of amine functionalities. However, specific predicted values are not consistently reported across different platforms. | [4][5] |

| Purity | Commercially available with >98% purity. |

Biological Activity and Mechanism of Action

BMS-345541 is a highly selective allosteric inhibitor of the IκB kinase (IKK) complex, with a preference for IKK-2 (also known as IKKβ) over IKK-1 (IKKα).[6][7] The IKK complex plays a central role in the canonical NF-κB signaling pathway, a critical pathway involved in inflammation, immunity, cell survival, and proliferation.

Inhibition of IKK and the NF-κB Signaling Pathway

In the canonical NF-κB pathway, a variety of stimuli, such as tumor necrosis factor-alpha (TNFα) or interleukin-1 (IL-1), lead to the activation of the IKK complex. Activated IKK then phosphorylates the inhibitory protein IκBα, which is bound to the NF-κB dimer (typically p65/p50). This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB subunits, allowing the dimer to translocate to the nucleus and activate the transcription of target genes involved in inflammatory and immune responses.[8][9]

BMS-345541 binds to an allosteric site on the IKK catalytic subunits, rather than the ATP-binding site, leading to a conformational change that inhibits its kinase activity.[6] This inhibition prevents the phosphorylation of IκBα, thereby stabilizing the IκBα/NF-κB complex in the cytoplasm and blocking the downstream activation of NF-κB-mediated gene transcription.[9][10]

The inhibitory concentrations (IC₅₀) of BMS-345541 against the IKK subunits are summarized below.

| Target | IC₅₀ |

| IKK-1 (IKKα) | 4.0 µM |

| IKK-2 (IKKβ) | 0.3 µM |

Data compiled from multiple sources.[5][6][11]

Signaling Pathway Diagram

The following diagram illustrates the canonical NF-κB signaling pathway and the point of inhibition by BMS-345541.

Caption: Canonical NF-κB signaling pathway and inhibition by BMS-345541.

Experimental Protocols

Synthesis of BMS-345541

The synthesis of BMS-345541 has been reported to start from 4,5-Dihydro-1,8-dimethylimidazo[1,2-a]quinoxalin-4-one-2-carboxylic acid. While a complete, detailed, step-by-step protocol is not available in a single public source, the following represents a plausible synthetic route based on related quinoxaline chemistry.

Step 1: Decarboxylation of 4,5-Dihydro-1,8-dimethylimidazo[1,2-a]quinoxalin-4-one-2-carboxylic acid

-

Suspend 4,5-Dihydro-1,8-dimethylimidazo[1,2-a]quinoxalin-4-one-2-carboxylic acid in a high-boiling point solvent such as diphenyl ether.

-

Heat the suspension to a high temperature (e.g., 200-250 °C) to induce decarboxylation.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and isolate the product, 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one, which may precipitate upon cooling or require extraction.

Step 2: Chlorination of 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one

-

Treat the product from Step 1 with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

The reaction is typically performed in an inert solvent or neat with excess chlorinating agent.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After completion, carefully quench the excess chlorinating agent with ice water.

-

Extract the product, 4-chloro-1,8-dimethylimidazo[1,2-a]quinoxaline, with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Nucleophilic Substitution with Ethylenediamine (B42938)

-

Dissolve the 4-chloro-1,8-dimethylimidazo[1,2-a]quinoxaline in a suitable solvent such as ethanol (B145695) or isopropanol.

-

Add an excess of ethylenediamine to the solution.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product, BMS-345541, by column chromatography or recrystallization.

Purification Protocol

Purification of the final product can be achieved using flash column chromatography on silica (B1680970) gel.

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).

-

Column Packing: Pack a glass column with the silica gel slurry.

-

Sample Loading: Dissolve the crude BMS-345541 in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.

-

Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% ethyl acetate (B1210297) and gradually increasing the percentage of methanol. The mobile phase may also contain a small amount of a basic modifier like triethylamine (B128534) (e.g., 0.1-1%) to prevent tailing of the basic compound on the acidic silica gel.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified BMS-345541.

Alternatively, purification can be performed by preparative reverse-phase HPLC for higher purity. A C18 column with a mobile phase gradient of water and acetonitrile (B52724) containing 0.1% formic acid or trifluoroacetic acid is a common choice for such compounds.[8][10][12]

IKKβ Kinase Inhibition Assay Protocol

This protocol is a composite of methods described in the literature for determining the in vitro inhibitory activity of compounds against IKKβ.[6][9][13][14]

Materials:

-

Recombinant human IKKβ (e.g., GST-tagged)

-

IKK substrate: GST-IκBα (1-54) or a synthetic peptide substrate

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 10 µM ATP)

-

BMS-345541 stock solution in DMSO

-

96-well plates

-

Phosphocellulose paper or membrane

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare serial dilutions of BMS-345541 in DMSO and then dilute further in the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

In a 96-well plate, add the kinase assay buffer, the IKK substrate (e.g., GST-IκBα), and the diluted BMS-345541 or vehicle control (DMSO).

-

Initiate the kinase reaction by adding recombinant IKKβ to each well.

-

Incubate the plate at 30 °C for a predetermined time (e.g., 20-30 minutes) during which the kinase reaction proceeds linearly.

-

Start the phosphorylation reaction by adding [γ-³²P]ATP or [γ-³³P]ATP to each well.

-

Incubate for an additional period (e.g., 10-15 minutes) at 30 °C.

-

Stop the reaction by adding a stop solution, such as 3% phosphoric acid or by spotting the reaction mixture onto phosphocellulose paper.

-

If using phosphocellulose paper, wash the paper several times with phosphoric acid to remove unincorporated radiolabeled ATP.

-

Quantify the amount of incorporated radiolabel in the substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of BMS-345541 relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating the inhibitory effect of BMS-345541 on the NF-κB pathway in a cell-based assay.

Caption: General workflow for cell-based evaluation of BMS-345541 activity.

Conclusion

BMS-345541 is a valuable research tool for investigating the role of the IKK/NF-κB signaling pathway in various physiological and pathological processes. Its high selectivity and well-characterized mechanism of action make it a suitable probe for dissecting the complexities of inflammatory and immune responses. The information and protocols provided in this guide are intended to support researchers in the effective utilization of this compound in their studies. Further investigation into its physicochemical properties, such as its precise melting point and pKa, would be beneficial for a more complete characterization.

References

- 1. promega.com [promega.com]

- 2. [Determination of quinoxalines veterinary drug residues in food products of animal origin by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4(2'-Aminoethyl)amino-1,8-dimethylimidazo(1,2-a)quinoxaline | C14H17N5 | CID 9813758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. optibrium.com [optibrium.com]

- 5. peerj.com [peerj.com]

- 6. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. HTScan® IKKβ Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 10. Separation of Quinoxaline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. agilent.com [agilent.com]

- 12. benchchem.com [benchchem.com]

- 13. media.cellsignal.com [media.cellsignal.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application